Complanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Complanine is a quaternary ammonium compound isolated from the marine fireworm Eurythoe complanata. It is known for its inflammatory effects upon contact with skin or mucous membranes . The compound was first identified in 2008 and has since been studied for its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The enantioselective total synthesis of ®-(-)-complanine involves a sequence of nine linear steps, beginning with ®-malic acid . The synthesis utilizes an asymmetric organocatalytic O-nitrosoaldol reaction as the source of chirality, followed by amination of the aldehyde functional group . This method provides a versatile and efficient route to the natural product.
Industrial Production Methods: Currently, there is limited information on the industrial production methods of complanine. Most of the synthesis is conducted in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions: Complanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like lead acetate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of pyridinone derivatives .
Scientific Research Applications
Complanine has a wide range of scientific research applications:
Industry: While industrial applications are still under exploration, this compound’s unique properties make it a candidate for various biotechnological applications.
Mechanism of Action
Complanine exerts its effects by activating protein kinase C (PKC) in the presence of calcium ions and TPA (12-O-tetradecanoylphorbol 13-acetate) . PKC plays a crucial role in inflammation by controlling signal transduction cascades. This compound’s biological activity is understood in terms of its ability to bind to PKC at the same site as phosphatidylserine, a co-activation factor with calcium ions and TPA .
Comparison with Similar Compounds
Complanadine A: Another compound isolated from marine sources, known for its complex structure and biological activities.
Uniqueness of this compound: this compound is unique due to its novel trimethylammonium cationic group and homoconjugated all-Z-diene moiety . Its ability to induce inflammation by activating PKC sets it apart from other similar compounds .
Properties
CAS No. |
1042688-43-6 |
---|---|
Molecular Formula |
C18H35N2O2+ |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
[4-[[(2R,5Z,8Z)-2-hydroxyundeca-5,8-dienyl]amino]-4-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C18H34N2O2/c1-5-6-7-8-9-10-11-13-17(21)16-19-18(22)14-12-15-20(2,3)4/h6-7,9-10,17,21H,5,8,11-16H2,1-4H3/p+1/b7-6-,10-9-/t17-/m1/s1 |
InChI Key |
QYFDYRHORFAECH-SVCKQPKZSA-O |
Isomeric SMILES |
CC/C=C\C/C=C\CC[C@H](CNC(=O)CCC[N+](C)(C)C)O |
Canonical SMILES |
CCC=CCC=CCCC(CNC(=O)CCC[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.